3-hydroxy-2-(4-phenoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
Preparation Methods
The synthesis of 3-hydroxy-2-(4-phenoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves several steps. One common method includes the reaction of 4-phenoxybenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to produce the desired isoindoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxy groups using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives
Scientific Research Applications
3-hydroxy-2-(4-phenoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential anticancer properties and as a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(4-phenoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 3-hydroxy-2-(4-phenoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
1,2,3-Triazole derivatives: These compounds are widely studied for their anticancer and antiviral properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C26H19NO3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-hydroxy-2-(4-phenoxyphenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C26H19NO3/c28-25-23-13-7-8-14-24(23)26(29,19-9-3-1-4-10-19)27(25)20-15-17-22(18-16-20)30-21-11-5-2-6-12-21/h1-18,29H |
InChI Key |
XKGRUXOJDRYNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
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